molecular formula C22H19ClN2O4 B2358895 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 946317-79-9

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide

Cat. No.: B2358895
CAS No.: 946317-79-9
M. Wt: 410.85
InChI Key: ZNEITXCALPVHAD-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a complex organic molecule that contains a furan ring, a quinoline ring, and a chlorophenoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A chlorophenoxy group consists of a chlorine atom bonded to a phenyl group, which is in turn bonded to an oxygen atom.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinoline ring are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .


Chemical Reactions Analysis

Furans and quinolines can undergo a variety of chemical reactions. Furans can undergo electrophilic substitution reactions, similar to other aromatic compounds . Quinolines can also undergo electrophilic substitution, as well as nucleophilic substitution and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. Generally, compounds containing furan and quinoline rings are stable and have relatively high melting and boiling points due to the stability of the aromatic rings .

Scientific Research Applications

Synthesis and Chemical Properties

A variety of α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a Passerini three-component reaction, showcasing the compound's utility in organic synthesis. These reactions demonstrate the compound's versatility and potential as a building block for more complex molecular architectures (Taran et al., 2014). Furthermore, compounds similar to the one have shown significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications (Ghosh et al., 2008).

Material Science Applications

In the realm of materials science, related quinoline derivatives have been explored for their structural properties and potential in forming gels and crystalline solids. These studies provide insights into the material properties and applications of such compounds, including their use in fluorescence and photovoltaic devices (Karmakar et al., 2007).

Antimicrobial Activity

The antimicrobial properties of 2-(quinolin-4-yloxy)acetamides against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, highlight the compound's potential in addressing critical global health challenges. This research suggests the possibility of developing new therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).

Pharmacological Applications

While avoiding specific details on drug use, dosage, and side effects as requested, it's worth noting that related compounds have been evaluated for their therapeutic efficacy in various models, including antiviral applications. These studies demonstrate the broad potential of such compounds in pharmaceutical research (Ghosh et al., 2008).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-16-5-8-18(9-6-16)29-14-21(26)24-17-7-10-19-15(13-17)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEITXCALPVHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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